3,3,5-Trimethylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

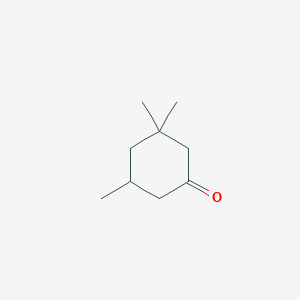

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSWICCRDBKBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044996 | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Cyclohexanone, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-94-9 | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-trimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXG9U7N202 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3,5-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethylcyclohexanone, also known as dihydroisophorone, is a cyclic ketone with the chemical formula C₉H₁₆O.[1][2] It is a colorless to very slightly yellow liquid with a characteristic sweet odor.[3] This compound serves as a significant building block in organic synthesis and finds applications in various industries, including the production of specialty polycarbonates, polymerization initiators, and as a leveling agent in paints and coatings to improve gloss and surface finish.[4][5] In the pharmaceutical sector, it is a precursor for the synthesis of the vasodilator cyclandelate (B1669388) and the sunscreen component homosalate.[4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and key aspects of its reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| CAS Number | 873-94-9 | [1] |

| Appearance | Clear colorless to very slightly yellow liquid | [3] |

| Melting Point | -10 °C | [5] |

| Boiling Point | 188-192 °C | [5] |

| Density | 0.887 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.445 | [5] |

| Flash Point | 64 °C (147.2 °F) | [6] |

| Solubility | Sparingly soluble in water (13 g/L at 20 °C) | [3] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in a tabular format in the search results |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in a tabular format in the search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1370 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 140 | [M]⁺ | Molecular Ion |

| 83 | 99.99 | [C₅H₇O]⁺ |

| 69 | 54.41 | [C₅H₉]⁺ |

| 56 | 37.68 | [C₄H₈]⁺ |

| 55 | 43.98 | [C₄H₇]⁺ |

| 41 | 48.57 | [C₃H₅]⁺ |

Chemical Synthesis and Reactivity

The primary industrial synthesis of this compound is achieved through the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[5][7] This reaction involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone, while leaving the carbonyl group intact.

Reaction Pathway: Hydrogenation of Isophorone

The hydrogenation of isophorone can lead to the desired product, this compound, or an over-hydrogenated by-product, 3,3,5-trimethylcyclohexanol. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions.[7]

Caption: Reaction pathways for the hydrogenation of isophorone.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of Isophorone

This protocol describes the selective hydrogenation of isophorone to this compound using a palladium on carbon (Pd/C) catalyst under mild, solvent-free conditions.[5]

Materials:

-

Isophorone (≥97% purity)

-

5% Palladium on activated carbon (Pd/C)

-

High-pressure batch reactor (e.g., stainless steel autoclave) with magnetic stirring

-

High-purity hydrogen gas

-

Nitrogen gas for purging

-

Ice bath

Procedure:

-

Ensure the batch reactor is clean and dry.

-

Charge the reactor with 1.16 g of isophorone and 0.05 g of 5% Pd/C catalyst.

-

Seal the reactor and purge with nitrogen gas three times to remove any residual air.

-

Pressurize the reactor with hydrogen gas to 2.0 MPa.

-

Commence stirring and maintain the reaction temperature at 25°C (298 K).

-

Continue the reaction for 1 to 2 hours.

-

Upon completion, stop the stirring.

-

Quench the reaction by placing the reactor in an ice bath.

-

Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Open the reactor and recover the product mixture.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the reaction mixture to determine the conversion of isophorone and the yield of this compound.[1]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

-

Chromatography data system (e.g., MassHunter, ChemStation)

Sample Preparation:

-

Quench Reaction: Ensure the reaction has been stopped.

-

Sample Dilution: Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask. Dilute to the mark with a suitable solvent (e.g., methanol (B129727) or the reaction solvent).

-

Final Dilution: Further dilute the sample to a suitable concentration for GC-MS analysis (typically 1-10 µg/mL) and transfer to a 2 mL autosampler vial.

GC-MS Parameters:

| Parameter | Setting |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Split (Split ratio 30:1 to 50:1) |

| Injector Temperature | 260 °C |

| Injection Volume | 1 µL |

| Oven Program | Initial Temp: 80 °C, hold for 2 min; Ramp 1: 10 °C/min to 200 °C; Ramp 2: 20 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Scan Range | m/z 40-450 |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[6] It is irritating to the respiratory system and skin.[3]

-

Handling: Work in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and avoid the formation of aerosols.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible materials.[3]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis via the selective hydrogenation of isophorone is a key industrial process that requires careful control of reaction conditions to ensure high selectivity. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of this important compound. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and industrial applications.

References

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexanone (CAS 873-94-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethylcyclohexanone (TMCH), with the CAS registry number 873-94-9, is a cyclic ketone that serves as a versatile intermediate and building block in the chemical and pharmaceutical industries.[1] Its unique structure, featuring a cyclohexane (B81311) ring with three methyl groups and a ketone functional group, makes it a valuable precursor in the synthesis of a wide range of organic compounds.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and applications, with a focus on its relevance to research and drug development.

Physicochemical Properties

This compound is a clear, colorless to very slightly yellow liquid with a characteristic sweet odor.[2] It is sparingly soluble in water but miscible with a broad array of organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [3] |

| Molecular Weight | 140.22 g/mol | [3] |

| Melting Point | -10 °C | |

| Boiling Point | 188-192 °C | [3] |

| Density | 0.887 g/mL at 25 °C | [3] |

| Flash Point | 64 °C (147.2 °F) | [3] |

| Refractive Index (n20/D) | 1.445 | [3] |

| Water Solubility | 13 g/L at 20 °C | [2] |

| LogP | 2.2 | [2] |

Synthesis

The most common and industrially significant method for the synthesis of this compound is the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[2][4][5] This process involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone while preserving the carbonyl group.[6]

Reaction Pathway

The hydrogenation of isophorone can proceed via two main pathways. The desired pathway leads to the formation of this compound. An undesired side reaction is the further reduction of the ketone group to form 3,3,5-trimethylcyclohexanol. The selectivity towards the desired product is highly dependent on the choice of catalyst and reaction conditions.[6]

Experimental Protocol: Catalytic Hydrogenation of Isophorone

This protocol is a generalized procedure based on common laboratory practices for the selective hydrogenation of isophorone.[4][6]

Materials:

-

Isophorone

-

Hydrogen gas (high purity)

-

Palladium on carbon (5% Pd/C) or Raney Nickel catalyst

-

Solvent (e.g., ethanol, or solvent-free)

-

Batch reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Filtration apparatus

Procedure:

-

Reactor Setup: Ensure the batch reactor is clean and dry.

-

Charging the Reactor: In a typical experiment, charge the reactor with isophorone (e.g., 1.16 g) and the catalyst (e.g., 0.05 g of 5% Pd/C).[4] If a solvent is used, add it at this stage.

-

Inerting the System: Seal the reactor and purge it with an inert gas, such as nitrogen, three times to remove any air.[4]

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[4]

-

Reaction: Commence stirring and maintain the reaction at the desired temperature (e.g., 298 K).[4] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Depressurization: Once the reaction is complete (typically after 1-2 hours), stop the stirring and cool the reactor in an ice bath.[4][6] Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of solvent to ensure complete recovery of the product.

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Table 2: Comparison of Catalytic Systems for Isophorone Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | TMCH Selectivity (%) | Reference(s) |

| 5% Pd/C | Solvent-free | 25 | 2.0 | >99 | 99 | [4] |

| Raney® Ni | THF | 25 | 2.0 | 100 | 98.1 | [4] |

| 5% Pd/Al₂O₃ | Supercritical CO₂ | N/A | N/A | 99.9 | 99.5 | [4] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[7]

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase.[7] For improved peak shape and resolution, a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added.[7]

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The NIST WebBook provides mass spectral data for this compound, which can be used for its identification.[8][9]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

-

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon atoms in the molecule.

-

FTIR: The infrared spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1710 cm⁻¹.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.[8][10]

Applications in Research and Drug Development

This compound is a valuable starting material in organic synthesis and has potential applications in medicinal chemistry.

-

Building Block: It serves as a precursor for the synthesis of various compounds, including specialty polycarbonates and polymerization initiators.[2] In the context of drug development, its scaffold can be modified to create a library of derivatives for biological screening.[1]

-

Precursor to Active Pharmaceutical Ingredients (APIs): The related compound, 3,3,5-trimethylcyclohexanol, is a precursor to the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate.[2]

-

Antimicrobial Activity of Derivatives: While this compound itself is not primarily known for its biological activity, studies have shown that certain derivatives of cyclohexanone (B45756) exhibit promising antibacterial and antifungal activities.[11][12] This suggests that the this compound scaffold could be a starting point for the development of new antimicrobial agents. The mechanism of action for some antibacterial quinone derivatives has been linked to the disruption of bacterial membrane function and inhibition of enzymes like ATPase.[13]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation. Inhalation of high concentrations may cause central nervous system depression. Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a chemical of significant interest due to its role as a versatile synthetic intermediate. The well-established synthesis route from isophorone, coupled with its reactivity, makes it a valuable building block for a variety of applications, including the potential development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and analysis, which will be beneficial for researchers and professionals in the fields of chemistry and drug discovery.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0753502A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 9. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 12. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

Synthesis of 3,3,5-Trimethylcyclohexanone from Isophorone: A Technical Guide

Introduction

3,3,5-Trimethylcyclohexanone (TMCH) is a pivotal chemical intermediate in the pharmaceutical and specialty chemical sectors.[1] It serves as a precursor for various valuable compounds, including specialty polyamides, polycarbonates, peroxide polymerization initiators, and as a high-boiling-point solvent.[2][3][4] A primary and industrially significant route for its synthesis is the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), an abundant chemical derived from the self-condensation of acetone.[1][3]

This process focuses on the precise reduction of the carbon-carbon double bond (C=C) within the α,β-unsaturated ketone structure of isophorone, while critically preserving the carbonyl (C=O) group.[1] The main challenge in this synthesis is preventing over-hydrogenation, which leads to the formation of 3,3,5-trimethylcyclohexanol (B90689).[5] This byproduct has a boiling point very close to that of TMCH, rendering separation by conventional distillation both difficult and economically inefficient.[1][6] This guide provides a comprehensive overview of the reaction pathways, comparative data on various catalytic systems, and detailed experimental protocols for the synthesis of TMCH from isophorone.

Reaction Pathways: Selective Hydrogenation vs. Over-hydrogenation

The hydrogenation of isophorone involves two main competing reaction pathways. The desired pathway is the selective hydrogenation of the C=C bond to yield this compound.[1] The undesired pathway involves the subsequent reduction of the C=O bond, resulting in the over-hydrogenation product, 3,3,5-trimethylcyclohexanol.[1][5] The selection of an appropriate catalyst and the fine-tuning of reaction conditions are paramount to maximizing the yield of the desired ketone.[1]

Data Presentation: Comparative Analysis of Catalytic Systems

The efficiency of isophorone hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. Both noble and non-noble metal catalysts have been extensively studied. Palladium-based catalysts, for instance, demonstrate excellent activity and selectivity, often in solvent-free systems.[6] Raney® Nickel presents a more economical alternative, achieving high conversion and selectivity, particularly with tetrahydrofuran (B95107) (THF) as a solvent.[6][7] The following table summarizes quantitative data from various studies.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | TMCH Yield (%) | Selectivity (%) | Reference |

| Noble Metal Catalysts | |||||||

| Pd/C | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | ~99.7 | [1][6] |

| Pd/SiO₂ | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | ~99.7 | [1][6] |

| 5% Pd/Al₂O₃ | Supercritical CO₂ | Not Specified | Not Specified | 99.9 | 99.5 | ~99.6 | [1][6] |

| Non-Noble Metal Catalysts | |||||||

| Raney® Ni | Tetrahydrofuran (THF) | 25 | 2.0 | 100 | 98.1 | 98.1 | [1][6][7] |

| Raney® Ni | Solvent-free | 25 | 2.0 | 99.8 | 72.5 | 72.6 | [6] |

| Ni/SiO₂ | Solvent-free | 25 | 2.0 | ~99.8 | ~72.5 | ~72.6 | [6] |

| Raney® Co | Solvent-free | 25 | 2.0 | >83.4 | >62.5 | Not Specified | [6] |

| Modified Systems | |||||||

| Pd/AC with ZnCl₂ | Dichloromethane | Not Specified | Not Specified | >99 | >99 | >99 | [6][8] |

*Selectivity for TMCH in solvent-free Raney® Ni system is significantly lower due to the formation of 3,3,5-trimethylcyclohexanol (26.5% yield).[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols outline the procedures for using both a noble metal catalyst (Pd/C) in a solvent-free system and a non-noble metal catalyst (Raney® Ni) with a solvent.

Protocol 1: Solvent-Free Hydrogenation using 5% Pd/C Catalyst

This procedure is adapted from studies demonstrating high efficacy with palladium catalysts under solvent-free conditions.[1][6]

Materials:

-

Isophorone (1.16 g)

-

5% Palladium on Carbon (Pd/C) catalyst (0.05 g)

-

High-pressure batch reactor

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

Procedure:

-

Ensure the batch reactor is clean, dry, and properly assembled.

-

Charge the reactor with 1.16 g of isophorone and 0.05 g of 5% Pd/C catalyst.[1]

-

Seal the reactor securely. Purge the system with nitrogen gas three times to eliminate any residual air.[1][6]

-

Pressurize the reactor with hydrogen gas to 2.0 MPa.[1]

-

Commence vigorous stirring and maintain the reaction temperature at 25°C (298 K).[1]

-

Allow the reaction to proceed for 1 to 2 hours. Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via Gas Chromatography (GC).

-

Upon completion, stop the stirring and cool the reactor in an ice bath.[1]

-

Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.[1]

-

Open the reactor, recover the product mixture, and separate the catalyst by filtration.

-

Analyze the crude product using GC or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of isophorone and the selectivity towards this compound.[1]

Protocol 2: Selective Hydrogenation using Raney® Ni Catalyst in THF

This protocol utilizes Raney® Nickel, a cost-effective catalyst, with THF, a solvent known to enhance selectivity by inhibiting over-hydrogenation.[6][7][9]

Materials:

-

Isophorone (1.16 g)

-

Raney® Ni catalyst (0.05 g, washed)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

High-pressure batch reactor

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

Procedure:

-

Catalyst Preparation: Following the supplier's safety guidelines, carefully wash the Raney® Ni catalyst with anhydrous THF to remove residual water and storage solvent.[1]

-

In a clean, dry batch reactor, add 0.05 g of the washed Raney® Ni catalyst.[1]

-

Add 10 mL of THF to the reactor, followed by 1.16 g of isophorone.[1][10]

-

Seal the reactor and purge three times with nitrogen gas.[1]

-

Begin stirring and maintain the reaction temperature at 25°C (298 K).[1]

-

After the reaction period, cease stirring and cool the reactor in an ice bath.[1]

-

Vent the excess hydrogen gas safely in a fume hood.[1]

-

Recover the product mixture and filter to remove the Raney® Ni catalyst.

-

The filtrate can be analyzed by GC or GC-MS to quantify isophorone conversion, TMCH yield, and selectivity.[1]

General Experimental Workflow

The synthesis of this compound via hydrogenation follows a standardized workflow, from reactor preparation to final product analysis. This logical sequence ensures safety, reproducibility, and accurate assessment of the reaction outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Isophorone - Wikipedia [en.wikipedia.org]

- 4. This compound | 873-94-9 | AAA87394 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexanone: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,3,5-trimethylcyclohexanone, with a focus on its molecular weight and formula. It also details a primary synthesis route and outlines a general experimental workflow, providing valuable information for its application in research and development.

Core Molecular Data

This compound, an important intermediate in various chemical syntheses, possesses the following key molecular attributes. The data is summarized in the table below for clarity and ease of comparison.

| Property | Value | Citations |

| Chemical Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol - 140.23 g/mol | [1][2] |

| Linear Formula | (CH₃)₃C₆H₇(=O) | |

| CAS Number | 873-94-9 | [1] |

Synthesis of this compound

A prevalent method for the synthesis of this compound is the selective catalytic hydrogenation of isophorone (B1672270).[3] This process is crucial as it requires the reduction of the carbon-carbon double bond while preserving the carbonyl group of the α,β-unsaturated ketone.[4]

The following is a generalized experimental protocol for the synthesis of this compound via the hydrogenation of isophorone.

Materials:

-

Isophorone

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Raney® Nickel)

-

Solvent (e.g., Tetrahydrofuran (THF) or solvent-free)

-

Hydrogen gas (H₂)

-

Batch reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

The batch reactor is charged with isophorone and the selected catalyst.

-

If a solvent is used, it is added to the reactor.

-

The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred at a controlled temperature.

-

The reaction progress is monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Upon completion, the reactor is cooled, and the excess hydrogen gas is safely vented.

-

The catalyst is removed from the reaction mixture by filtration.[3]

-

The solvent is removed under reduced pressure, typically using a rotary evaporator, to yield the crude this compound.[3]

-

Further purification can be achieved through distillation.

Diagram of Synthetic Pathway and Potential Applications

The following diagram illustrates the synthesis of this compound from isophorone and its subsequent potential conversion to other compounds of interest in drug development.

Concluding Remarks

This guide provides foundational technical information on this compound for professionals in research and drug development. The data presented, along with the detailed synthesis protocol and illustrative diagram, serves as a valuable resource for understanding and utilizing this compound in various scientific applications. While its primary role is as a chemical intermediate, its potential as a scaffold for novel therapeutic agents warrants further investigation.[5]

References

Physical properties of 3,3,5-Trimethylcyclohexanone (boiling point, melting point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 3,3,5-Trimethylcyclohexanone, a significant intermediate in various chemical syntheses. The data and methodologies presented are intended to support research and development activities where this compound is utilized.

Core Physical Properties

This compound, also known as dihydroisophorone, is a colorless oily liquid at room temperature. Its physical characteristics are crucial for handling, reaction setup, and purification processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.

| Physical Property | Value | Notes | Citations |

| Boiling Point | 188-192 °C | At standard atmospheric pressure. | [1][2][3] |

| 190 °C | [4] | ||

| 189 °C | [5] | ||

| 167 °C | [3] | ||

| Melting Point | -10 °C | [1][2][3][4] | |

| Density | 0.887 g/mL | at 25 °C | [1][2][3][6] |

| 0.887 g/cm³ | [4] |

Experimental Protocols

While the specific primary sources for the above data are not detailed in the available literature, the following sections describe standard and widely accepted laboratory protocols for determining the physical properties of a liquid ketone like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method, often carried out in a Thiele tube or a melting point apparatus.

Apparatus:

-

Thiele tube or Mel-Temp apparatus

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.

-

The test tube assembly is attached to a thermometer.

-

The entire setup is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in a melting point apparatus.

-

The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the sample has displaced all the air.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

For substances that are solid at or near room temperature, or for determining the freezing point of a liquid, a melting point apparatus is commonly used. Since this compound has a melting point of -10 °C, a specialized low-temperature apparatus would be required. The general principle using a standard Mel-Temp apparatus for a solid is described below.

Apparatus:

-

Mel-Temp apparatus or similar melting point device

-

Capillary tubes (sealed at one end)

-

Sample of the solidified compound

Procedure:

-

A small amount of the solidified this compound is finely powdered.

-

The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the material.

-

The tube is inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. A pure substance will have a sharp melting range of 1-2 °C.

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance

-

Temperature-controlled water bath

-

The liquid sample (this compound)

-

Deionized water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (m_empty).

-

The pycnometer is filled with deionized water and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off. The pycnometer is then reweighed (m_water).

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The same procedure of thermal equilibration and weighing is repeated for the sample (m_sample).

-

The density of the sample is calculated using the following formula:

Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water

where the density of water at the specific temperature is a known value.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]

- 2. americaninstrument.com [americaninstrument.com]

- 3. chemconnections.org [chemconnections.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

A Comprehensive Technical Guide to the Solubility of 3,3,5-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 3,3,5-trimethylcyclohexanone in water and various organic solvents. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize this compound in their work.

Introduction to this compound

This compound is a cyclic ketone that is a colorless to very slightly yellow liquid at room temperature. It is recognized for its characteristic mint-like or camphoraceous odor. Due to its properties, it finds applications as an industrial solvent, in the synthesis of polymers and other organic compounds, and as a fragrance ingredient. A clear understanding of its solubility is crucial for its effective use in various applications, including reaction chemistry, formulation development, and purification processes.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. This section details the solubility of this compound in aqueous and organic media.

Solubility in Water

This compound is sparingly soluble in water. The presence of the polar ketone group allows for some interaction with water molecules, but the larger, nonpolar hydrocarbon structure limits its aqueous solubility.

Table 1: Quantitative Solubility of this compound in Water

| Temperature | Solubility (g/L) |

| 20 °C | 13[1][2] |

| Not Specified | 30[1][2] |

Solubility in Organic Solvents

This compound exhibits good solubility in a wide range of common organic solvents.[3] This is attributed to its ability to engage in dipole-dipole interactions via its ketone group and van der Waals forces through its alkyl framework.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solubility |

| Alcohols | Soluble[2][4] |

| Oils | Soluble[2][4] |

| Broad array of organic solvents | Miscible[3] |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the chemical nature of the solvent, temperature, and pressure.

Caption: Key factors that govern the solubility of a solute in a solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on the widely used shake-flask method.

Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument

-

Syringes and vials

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount of ketone added should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the same temperature to allow the undissolved ketone to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a syringe. It is crucial to avoid disturbing the undissolved material.

-

Dilution: Accurately dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated gas chromatograph or another suitable analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Caption: A stepwise workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and organic solvents. While quantitative data for aqueous solubility is established, further research is needed to quantify its solubility in a broader range of organic solvents. The provided experimental protocol offers a robust framework for researchers to conduct such determinations in their own laboratories. A thorough understanding of the solubility of this compound will continue to be essential for its effective application in scientific research and industrial processes.

References

Spectroscopic Analysis of 3,3,5-Trimethylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,5-trimethylcyclohexanone, a key intermediate in various chemical syntheses. The infrared (IR) and nuclear magnetic resonance (NMR) spectral data are presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with a visual representation of the general experimental workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2-2.0 | m | 2H | -CH₂- (adjacent to C=O) |

| ~1.9 | m | 1H | -CH- |

| ~1.6 | m | 2H | -CH₂- |

| ~1.05 | s | 6H | gem-dimethyl (-C(CH₃)₂) |

| ~0.95 | d | 3H | -CH(CH₃)- |

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~212 | C=O (ketone) |

| ~53 | -C(CH₃)₂ |

| ~48 | -CH₂- |

| ~45 | -CH- |

| ~35 | -CH₂- |

| ~30 | gem-dimethyl (-C(CH₃)₂) |

| ~25 | -CH(CH₃)- |

Experimental Protocols

The following are detailed methodologies for obtaining the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound to identify the characteristic functional groups.

Materials:

-

This compound (liquid)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Dropper or pipette

-

Kimwipes or other suitable cleaning tissues

-

Isopropyl alcohol or acetone (B3395972) for cleaning

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their diagnostic checks.

-

Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal must be collected. This is done to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal using a clean dropper or pipette. Ensure the crystal is fully covered by the liquid.

-

Spectrum Acquisition: Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the absorbance at different wavenumbers. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: After the scan is complete, the software will automatically process the data, which may include baseline correction and normalization. The resulting spectrum will show absorbance or transmittance as a function of wavenumber (in cm⁻¹).

-

Peak Analysis: Identify and label the significant absorption peaks in the spectrum. Compare the observed frequencies with known correlation tables to assign them to specific functional groups.

-

Cleaning: After the analysis, carefully clean the ATR crystal by wiping away the sample with a Kimwipe. Further clean the crystal with a Kimwipe dampened with isopropyl alcohol or acetone, and then allow it to air dry completely.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS (tetramethylsilane)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final liquid level should be approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's instructions.

-

Place the sample into the NMR spectrometer.

-

-

Spectrometer Tuning and Locking:

-

The instrument will automatically lock onto the deuterium (B1214612) signal of the CDCl₃.

-

The spectrometer's probe will be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

-

Shimming: The magnetic field homogeneity will be optimized by a process called shimming to ensure sharp spectral lines. This can be done manually or automatically by the spectrometer.

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), relaxation delay, and spectral width.

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the acquisition parameters for the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required. A proton-decoupled sequence is commonly used to simplify the spectrum and improve sensitivity.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra are Fourier transformed to generate the frequency-domain spectra.

-

Phase and baseline corrections are applied to the spectra.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Assign the peaks in both spectra to the corresponding atoms in the this compound molecule.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

A Comprehensive Technical Guide to 3,3,5-Trimethylcyclohexanone (Dihydroisophorone)

This technical guide provides an in-depth overview of 3,3,5-Trimethylcyclohexanone, a versatile chemical intermediate also known as Dihydroisophorone. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document outlines its various names and identifiers, summarizes its key physicochemical properties, and presents a relevant experimental protocol.

Alternative Names and Identifiers

This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. This extensive list is crucial for comprehensive literature and database searches. The following table summarizes the most common alternative names and identifiers for this compound.

| Category | Name/Identifier |

| Common Name | Dihydroisophorone[1][2][3] |

| Dihydro-isophorone[2][4][5] | |

| IUPAC Name | 3,3,5-Trimethylcyclohexan-1-one[2][3] |

| Systematic Name | Cyclohexanone, 3,3,5-trimethyl-[1][2][5] |

| CAS Registry Number | 873-94-9[1][2] |

| EC Number | 212-855-9[2] |

| UNII | QXG9U7N202[2] |

| Other Synonyms | 3,5,5-Trimethylcyclohexanone[2][5] |

| 3,3,5-Trimethyl cyclohexanone[2][5] | |

| Trimethylcyclohexanone[2] | |

| (±)-3,3,5-Trimethylcyclohexanone[1] | |

| AI3-33978[2][4] | |

| MFCD00019466[2][4] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table provides key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₆O[1][4] |

| Molecular Weight | 140.22 g/mol [2] |

| Appearance | Colorless to light yellow liquid[4] |

| Boiling Point | 188-192 °C[4][6] |

| Melting Point | -10 °C[4][7] |

| Density | 0.887 g/mL at 25 °C[4][6] |

| Flash Point | 68 °C (154.4 °F)[7] |

| Refractive Index | n20/D 1.445[4][6] |

| Water Solubility | 13 g/L (20 °C)[4] |

Experimental Protocol: Synthesis via Hydrogenation of Isophorone (B1672270)

This compound can be synthesized through the hydrogenation of isophorone. The following is a general method for this reaction.[6]

Materials:

-

Isophorone (2 mmol)

-

Catalyst (0.015 g)

-

Ethanol (B145695) (10 mL)

Procedure:

-

Dissolve 0.015 g of the chosen catalyst and 2 mmol of isophorone in 10 mL of ethanol in a suitable reaction vessel.

-

Conduct the reaction under standard hydrogenation conditions (e.g., appropriate hydrogen pressure and temperature).

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon complete conversion of the isophorone, remove the catalyst from the reaction mixture by filtration.

-

Evaporate the solvent (ethanol) from the filtrate under reduced pressure to yield pure this compound.

Visualizations

To further clarify the information presented, the following diagrams illustrate the relationships between the compound's names and a typical experimental workflow.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 873-94-9 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

Commercial Suppliers and Technical Guide for 3,3,5-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3,5-trimethylcyclohexanone, a versatile chemical intermediate. It details commercial suppliers, quantitative data, and experimental protocols for its application in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Purity levels are typically offered at 98% or higher, with some suppliers providing grades up to 99%. It is generally supplied as a colorless to pale yellow liquid.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity/Grade | Available Quantities |

| Biosynth | Research Grade | Inquire for details |

| ChemicalBook | Multiple Suppliers Listed | Varies by supplier |

| Scimplify | Inquire for details | |

| Parchem | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot | |

| Smolecule | Research Grade | Inquire for details |

| Sigma-Aldrich (Merck) | 98% | 250 mL, 1 L |

| TCI America | ≥98.0% | 25 mL, 500 mL |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 873-94-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₆O | [1][3] |

| Molecular Weight | 140.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -10 °C | [1] |

| Boiling Point | 188-192 °C | |

| Density | 0.887 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.445 | |

| Flash Point | 68 °C | [1] |

| Solubility | Insoluble in water; soluble in oils and alcohols. | [1] |

Applications in Drug Development and Organic Synthesis

This compound serves as a key starting material and intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and cosmetic ingredients.[5] Its ketone functionality allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. Two notable derivatives with established applications are the vasodilator Cyclandelate and the sunscreen agent Homosalate .

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3,3,5-Trimethylcyclohexanol (B90689), a crucial intermediate, and its subsequent conversion to Homosalate and Cyclandelate.

Reduction of this compound to 3,3,5-Trimethylcyclohexanol

Objective: To synthesize 3,3,5-trimethylcyclohexanol, a precursor for Cyclandelate and Homosalate, through the reduction of this compound.

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Potassium hydroxide (B78521) (KOH) pellet

-

Brine (saturated NaCl solution)

-

Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of sodium borohydride (17.8 mmol, 0.673 g) in isopropanol (12.5 mL), add one pellet of potassium hydroxide.

-

To this stirred suspension, add this compound (20 mmol, 3.16 mL).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Transfer the reaction mixture to a separatory funnel containing 10.0 mL of brine.

-

Extract the aqueous layer three times with 10 mL portions of 10% hexane.

-

Combine the organic layers and wash with 10.0 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution using a rotary evaporator to yield 3,3,5-trimethylcyclohexanol.

Synthesis of Homosalate

Objective: To synthesize the UVB filtering agent Homosalate via Fischer-Speier esterification of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol.[2]

Materials:

-

3,3,5-Trimethylcyclohexanol (from step 3.1)

-

Salicylic acid

-

Sulfuric acid (concentrated, as catalyst)

-

Toluene (or other suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Heating mantle

-

Condenser

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 3,3,5-trimethylcyclohexanol (1 equivalent), salicylic acid (1.1 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator to obtain crude Homosalate.

-

Purify the product by vacuum distillation if necessary.

Synthesis of Cyclandelate

Objective: To synthesize the vasodilator Cyclandelate by esterification of 3,3,5-trimethylcyclohexanol with mandelic acid.

Materials:

-

3,3,5-Trimethylcyclohexanol (from step 3.1)

-

Mandelic acid

-

p-Toluenesulfonic acid (or other suitable acid catalyst)

-

Toluene (or other suitable solvent)

-

Dean-Stark apparatus

-

Heating mantle

-

Condenser

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Set up a reaction apparatus with a round-bottom flask, Dean-Stark trap, and condenser.

-

Charge the flask with 3,3,5-trimethylcyclohexanol (1 equivalent), mandelic acid (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

-

Continue the reaction until no more water is collected in the Dean-Stark trap.

-

Allow the reaction to cool and then wash the organic phase with saturated sodium bicarbonate solution.

-

Wash the organic layer with brine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude Cyclandelate.

-

Further purification can be achieved by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

Mechanism of Action of Cyclandelate

Cyclandelate functions as a vasodilator by directly acting on the smooth muscle of blood vessel walls.[6] Its primary mechanism involves the inhibition of calcium ion influx into these muscle cells.[6][7] This reduction in intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation and improved blood flow.[7]

References

- 1. UV Filter: Homosalate - Jane Yoo MD [janeyoomd.com]

- 2. Homosalate in Personal Care Products - Periodical [periodical.knowde.com]

- 3. atamankimya.com [atamankimya.com]

- 4. safecosmetics.org [safecosmetics.org]

- 5. Homosalate synthesis - chemicalbook [chemicalbook.com]

- 6. What is Cyclandelate used for? [synapse.patsnap.com]

- 7. What is the mechanism of Cyclandelate? [synapse.patsnap.com]

An In-depth Technical Guide to the Safety and Handling of 3,3,5-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 3,3,5-Trimethylcyclohexanone. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this chemical in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a clear, colorless liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| CAS Number | 873-94-9 | [1] |

| Boiling Point | 188-192 °C | [1] |

| Melting Point | -10 °C | [1] |

| Flash Point | 64 °C (147.2 °F) | [3] |

| Auto-ignition Temperature | 430 °C (806 °F) | [3] |

| Density | 0.887 g/mL at 25 °C | [1] |

| Solubility in Water | 13 g/L at 20 °C | [3] |

| Vapor Density | 4.8 | [3] |

| Vapor Pressure | 8 mbar @ 50 °C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential health effects upon exposure.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2][4] |

Potential Health Effects:

-

Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[2][3][4] High concentrations can lead to central nervous system (CNS) depression and asphyxiation.[3][5]

-

Eye Contact: Causes serious eye irritation, which may lead to chemical conjunctivitis and corneal damage.[3]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

Experimental Protocols

The safety data for this compound is derived from standardized experimental protocols. The following sections outline the general methodologies for key safety-related experiments.

Flash Point Determination (Based on ASTM E502)

The flash point of a volatile chemical is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The closed-cup method is a common technique for this determination.

Methodology:

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester) is used. The apparatus consists of a sample cup with a lid, a heating source, a stirring mechanism (for viscous materials), and an ignition source applicator.

-

Procedure: A small sample of this compound is placed in the test cup. The cup is sealed with the lid, and the sample is heated at a slow, constant rate. At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Determination: The flash point is the lowest temperature at which the vapors of the substance ignite to produce a flash.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test is designed to assess the potential of a substance to cause adverse health effects from a single, short-term exposure via inhalation.

Methodology:

-

Test Animals: Typically, young adult rats are used.

-

Exposure: The animals are placed in an inhalation chamber and exposed to a specific concentration of this compound vapor for a defined period, usually 4 hours.[6]

-

Concentrations: A range of concentrations are tested to determine the median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test animals.[6] For this compound, the reported LC50 in rats is 14,200 mg/m³.[2][5]

-

Observation Period: After exposure, the animals are observed for a period of 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality.[6]

-

Pathology: At the end of the observation period, a gross necropsy is performed on all animals to identify any treatment-related abnormalities.

Safety and Handling Procedures

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing vapors or mist.[4]

-

Keep away from heat, sparks, and open flames.[3]

-

Use only non-sparking tools.[7]

-

Wash thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Keep away from sources of ignition.[3]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4][7] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3][7] |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]

-

Specific Hazards: Combustible liquid.[3][4] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment.[7] Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[3][4]

Toxicological Information

The primary toxicological concerns with this compound are its irritant effects and potential for CNS depression at high concentrations.

Table 4: Acute Toxicity Data

| Test | Species | Route | Value |

| LC50 | Rat | Inhalation | 14,200 mg/m³ (4 hours)[2][5] |

Currently, there is limited information available on the specific signaling pathways involved in the toxicity of this compound. The observed CNS effects are likely due to its solvent properties, which can disrupt neuronal membranes and interfere with neurotransmitter function, a common mechanism for many organic solvents.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research or development setting.

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not dispose of it into the environment.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

- 1. This compound | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. store.astm.org [store.astm.org]

Methodological & Application

Application Notes and Protocols for the Use of 3,3,5-Trimethylcyclohexanone in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 3,3,5-trimethylcyclohexanone as a key intermediate in the synthesis of high-performance polymers, including specialty polycarbonates and polyesters. The protocols outlined below are intended to serve as a guide for the synthesis and characterization of these materials.

Application in Specialty Polycarbonate Synthesis: The Apec® Case

This compound is a crucial precursor for the synthesis of the high-performance copolycarbonate, Apec®.[1][2][3] This amorphous, transparent thermoplastic is renowned for its high heat resistance, impact strength, and dimensional stability, making it a suitable material for demanding applications, including medical devices.[4][5][6] Apec® is a copolymer synthesized from Bisphenol A (BPA) and 1,1-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (BPTMC).[1][2] The synthesis pathway involves a two-step process: the conversion of this compound to the BPTMC monomer, followed by the copolymerization of BPTMC with BPA.

Synthesis of the Monomer: 1,1-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (BPTMC)

BPTMC is synthesized via an acid-catalyzed condensation reaction between this compound and two equivalents of phenol (B47542).[7][8][9]

Experimental Protocol: Synthesis of BPTMC

-